![molecular formula C16H29NO2 B5788072 4-tert-butylcyclohexyl 1-pyrrolidinylacetate](/img/structure/B5788072.png)
4-tert-butylcyclohexyl 1-pyrrolidinylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-butylcyclohexyl 1-pyrrolidinylacetate, also known as TPCA-1, is a small molecule inhibitor that is commonly used in scientific research. Its chemical formula is C20H33NO2, and it has a molecular weight of 319.48 g/mol. TPCA-1 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other conditions.
Mecanismo De Acción
4-tert-butylcyclohexyl 1-pyrrolidinylacetate works by inhibiting the activity of the IKKβ kinase, which is a key upstream regulator of NF-κB. This leads to a decrease in the expression of pro-inflammatory cytokines and other NF-κB target genes. 4-tert-butylcyclohexyl 1-pyrrolidinylacetate has also been shown to induce apoptosis (programmed cell death) in cancer cells, although the exact mechanism of this effect is not fully understood.
Biochemical and Physiological Effects:
4-tert-butylcyclohexyl 1-pyrrolidinylacetate has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anti-inflammatory and anti-tumor activity, 4-tert-butylcyclohexyl 1-pyrrolidinylacetate has been shown to inhibit the growth of several different types of bacteria, and may have potential as an antibiotic. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and other neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-tert-butylcyclohexyl 1-pyrrolidinylacetate in lab experiments is that it is a relatively small and simple molecule, which makes it easy to synthesize and manipulate. It is also relatively stable and easy to store, which makes it a convenient reagent for many types of experiments. However, 4-tert-butylcyclohexyl 1-pyrrolidinylacetate can be toxic to cells at high concentrations, and its effects can be difficult to interpret in some experimental systems. Additionally, 4-tert-butylcyclohexyl 1-pyrrolidinylacetate may have off-target effects on other signaling pathways, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research on 4-tert-butylcyclohexyl 1-pyrrolidinylacetate. One area of interest is the development of more potent and selective IKKβ inhibitors that could be used as therapeutic agents for inflammatory diseases and cancer. Another area of interest is the investigation of the molecular mechanisms underlying 4-tert-butylcyclohexyl 1-pyrrolidinylacetate's anti-tumor and neuroprotective effects, which could lead to the development of new treatments for cancer and neurodegenerative diseases. Finally, further research is needed to fully understand the potential risks and benefits of using 4-tert-butylcyclohexyl 1-pyrrolidinylacetate in clinical settings.
Métodos De Síntesis
4-tert-butylcyclohexyl 1-pyrrolidinylacetate can be synthesized using a variety of methods, but the most common approach involves the reaction of tert-butylcyclohexylamine with pyrrolidine-1-acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or other techniques.
Aplicaciones Científicas De Investigación
4-tert-butylcyclohexyl 1-pyrrolidinylacetate has been extensively studied in the context of inflammation and cancer research. It has been shown to inhibit the activity of the transcription factor NF-κB, which plays a key role in regulating the immune response and promoting inflammation. 4-tert-butylcyclohexyl 1-pyrrolidinylacetate has also been shown to have anti-tumor activity in a variety of cancer cell lines, and may have potential as a therapeutic agent for certain types of cancer.
Propiedades
IUPAC Name |
(4-tert-butylcyclohexyl) 2-pyrrolidin-1-ylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO2/c1-16(2,3)13-6-8-14(9-7-13)19-15(18)12-17-10-4-5-11-17/h13-14H,4-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIKSHNLQRDYGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)OC(=O)CN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylcyclohexyl) 2-pyrrolidin-1-ylacetate |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.